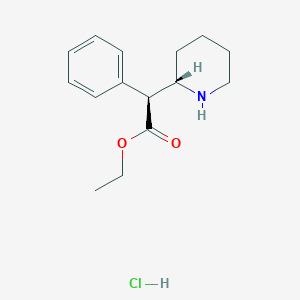![molecular formula C16H20ClN3O B133646 2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide CAS No. 87864-14-0](/img/structure/B133646.png)
2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide
Overview
Description
2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide is an organic compound with the molecular formula C16H20ClN3O. It is known for its applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a quinoline ring, which is a heterocyclic aromatic organic compound, and a carboxamide group, which is an amide derivative of carboxylic acid.
Mechanism of Action
Mode of Action
It is known that the compound has a diethylaminoethyl group, which may interact with its targets and induce changes . The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is suggested that the compound might be involved in the synthesis of certain pharmaceuticals , but the specific pathways and their downstream effects are yet to be determined.
Result of Action
It is known that the compound can be used as an alkylating reagent for the synthesis of certain compounds , but the specific molecular and cellular effects of its action are subjects of ongoing research.
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature , suggesting that factors such as temperature and atmospheric composition may affect its stability.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can act as alkylating agents, which can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent bonds, which can alter the function of these biomolecules.
Cellular Effects
Similar compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloroquinoline-3-carboxylic acid.
Amidation Reaction: The carboxylic acid group is converted to an amide group by reacting with 2-(diethylamino)ethylamine under appropriate conditions.
Chlorination: The final step involves the chlorination of the quinoline ring to introduce the chlorine atom at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process typically includes:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction under specific conditions.
Amidation and Hydrolysis: The amide group can participate in amidation or hydrolysis reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Amidation: Catalysts like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products
Substitution: Products with different functional groups replacing the chlorine atom.
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline ring.
Amidation and Hydrolysis: Various amide derivatives or carboxylic acids.
Scientific Research Applications
2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide has several applications in scientific research:
Medicinal Chemistry: Used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Research: Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N,N-dimethylethylamine
- N-(2,6-Dimethylphenyl)chloroacetamide
- 2-chloro-N,N-diethylethylamine
Uniqueness
2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide is unique due to its specific combination of a quinoline ring and a carboxamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c1-3-20(4-2)10-9-18-16(21)13-11-15(17)19-14-8-6-5-7-12(13)14/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBLJANCSMJDSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=NC2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40532234 | |
| Record name | 2-Chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40532234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87864-14-0 | |
| Record name | 2-Chloro-N-(2-(diethylamino)ethyl)-4-quinolinecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087864140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40532234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)-4-QUINOLINECARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN88YK33N8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-chloro-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B133563.png)






![Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B133600.png)



![2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro-](/img/structure/B133611.png)


